molecular formula C7H3F5O2S B2741871 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid CAS No. 1141015-35-1

5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid

Cat. No.: B2741871
CAS No.: 1141015-35-1
M. Wt: 246.15
InChI Key: YFTRTEOJPCFXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid is a high-value organofluorine building block designed for advanced materials and chemical research. Its core scientific value lies in the synergistic combination of the electron-delocalized thiophene-2-carboxylate moiety and the highly electronegative pentafluoroethyl group. This structure makes it a prime candidate for developing novel electrolytes for electrochemical devices. Research on analogous thiophene-2-carboxylate anions has demonstrated that the aromatic system with delocalized electrons enhances electrochemical stability, which is critical for applications like lithium-ion batteries and supercapacitors . The presence of the pentafluoroethyl group is intended to further increase oxidative stability and improve thermal resilience, properties highly sought after in next-generation battery electrolytes . Beyond energy storage, this compound serves as a critical precursor in sophisticated synthetic organic chemistry. It can be utilized in metal-catalyzed coupling reactions, a common pathway for constructing complex biaryl structures, and in olefination reactions to create novel molecular architectures . The carboxylic acid functional group allows for direct derivatization or deprotonation to generate reactive intermediates for further 5-substitution, significantly expanding its utility in constructing specialized compounds for pharmaceutical and materials science applications .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2S/c8-6(9,7(10,11)12)4-2-1-3(15-4)5(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRTEOJPCFXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Complex-Mediated Cross-Coupling

A robust method involves the use of the [Ph4P]+[Cu(CF2CF3)2] complex, which enables direct pentafluoroethylation of halogenated thiophenes. For example, 5-bromothiophene-2-carboxylic acid derivatives react with this complex under visible-light photocatalysis to replace the bromine atom with –CF2CF3. The reaction proceeds via single-electron transfer (SET), generating an alkyl radical intermediate that couples with the copper complex.

Reaction Conditions

  • Catalyst : [Mes-Acr-Me]+ (acridinium photocatalyst)
  • Reagent : [Ph4P]+[Cu(CF2CF3)2] (1.2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Room temperature
  • Yield : ~70–85% (based on analogous aryl halide reactions).

Diazonium Salt Functionalization

Arenediazonium salts derived from aminothiophenes undergo pentafluoroethylation at low temperatures (–20°C) using the same copper complex. This method avoids harsh conditions and achieves functionalization in 30 minutes. For instance, 5-aminothiophene-2-carboxylic acid is diazotized to form the diazonium tetrafluoroborate, which reacts with [Ph4P]+[Cu(CF2CF3)2] to yield the target compound.

Reaction Conditions

  • Substrate : 5-Aminothiophene-2-carboxylic acid
  • Diazotization : NaNO2, HBF4, 0°C
  • Reagent : [Ph4P]+[Cu(CF2CF3)2] (1.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : –20°C
  • Yield : ~65–75%.

Carboxylation Methods

Copper-Mediated Carboxylation of Stannanes

Thiophene stannanes serve as precursors for carboxylation. The stannane group at the 2-position undergoes copper(I)-mediated reaction with carbon dioxide to form the carboxylic acid. For example, 5-(pentafluoroethyl)thiophene-2-trimethylstannane reacts with CO2 (1 atm) in the presence of CuI and a ligand (e.g., 1,10-phenanthroline) to yield the carboxylic acid.

Reaction Conditions

  • Substrate : 5-(Pentafluoroethyl)thiophene-2-trimethylstannane
  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Solvent : DMF
  • CO2 Pressure : 1 atm
  • Temperature : 60°C
  • Yield : ~80–90%.

Oxidation of Methyl Groups

A traditional route involves oxidizing a 2-methyl group to the carboxylic acid. Starting with 5-(pentafluoroethyl)thiophene-2-methyl, oxidation with KMnO4 or CrO3 under acidic conditions achieves conversion. However, this method risks over-oxidation and requires careful control.

Reaction Conditions

  • Substrate : 5-(Pentafluoroethyl)thiophene-2-methyl
  • Oxidizing Agent : KMnO4 (3 equiv)
  • Solvent : H2O/H2SO4
  • Temperature : 80°C
  • Yield : ~50–60%.

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production involves optimizing reaction efficiency and safety. Continuous flow reactors enhance heat transfer and mixing for exothermic steps like diazotization. Solvent recovery systems and catalytic recycling (e.g., CuI in carboxylation) reduce costs and environmental impact.

Table 1: Comparison of Synthetic Methods

Method Advantages Limitations Scale-Up Feasibility Source
Copper-mediated coupling High yield, mild conditions Requires specialized copper complex Moderate
Diazonium salt reaction Fast, low temperature Diazonium stability concerns Low
Stannane carboxylation Excellent functional group tolerance Toxicity of stannanes High
Methyl oxidation Simple starting materials Over-oxidation risk, moderate yield High

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid serves as a crucial building block in organic synthesis. Its structure allows for the introduction of fluorinated groups into more complex molecules, which can have significant implications in medicinal chemistry and materials science. The synthesis typically involves the reaction of thiophene with pentafluoroethyl iodide in the presence of strong bases such as potassium tert-butoxide, followed by carboxylation using carbon dioxide under high pressure.

Reactivity and Transformations
The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution : The fluorinated ethyl group can participate in nucleophilic substitution reactions with amines or thiols under basic conditions.

Biological Applications

Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. In studies evaluating compounds similar to 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid against bacterial strains such as Staphylococcus aureus and Escherichia coli, significant inhibitory effects were observed. Structural modifications of the compound could enhance its antimicrobial potency .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. The carboxylic acid group may enhance interactions with inflammatory mediators, potentially leading to decreased inflammation in cellular models. This characteristic makes it a candidate for further investigation in drug discovery aimed at treating inflammatory diseases .

Industrial Applications

Crop Protection Agents
Thiophene-2-carboxylic acid derivatives have been explored for their herbicidal properties. They can be used alone or in combination with other herbicides to control undesirable plant growth. The application rates for post-emergence treatment have been documented at approximately 1 kg/ha .

Advanced Materials Development
In materials science, 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid is being investigated for its potential use in developing organic semiconductors and corrosion inhibitors due to its unique electronic properties imparted by the fluorinated group .

Case Study 1: Antimicrobial Evaluation

A study conducted on various thiophene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. It was concluded that specific structural features could enhance the antimicrobial effectiveness of these compounds .

Case Study 2: Anti-inflammatory Potential

In vitro studies exploring the anti-inflammatory effects of similar thiophene compounds indicated potential mechanisms through which these molecules could modulate inflammatory responses at the cellular level. The presence of the carboxylic acid group was hypothesized to play a critical role in these interactions .

Mechanism of Action

The compound exerts its effects primarily through its electron-withdrawing trifluoromethyl group. This group influences the reactivity of the thiophene ring, making it more susceptible to electrophilic aromatic substitution reactions. The carbonyl group also plays a role in the compound’s reactivity, participating in various nucleophilic addition and substitution reactions.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes or receptors that recognize its unique structural features. The trifluoromethyl group can enhance binding affinity to certain protein targets, potentially leading to inhibitory or modulatory effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key structural analogs, focusing on substituent effects, biological activity, and applications:

Compound Name Key Substituents Applications Biological Activity Fluorination Level Notable Features
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid -CF₂CF₃ at C5; -COOH at C2 Inferred: Pharma/agrochemicals Potential anticancer/antibacterial (inferred) High (5 F atoms) High lipophilicity; strong electron-withdrawing effects; metabolic stability
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid -CF₃ at C5; fused benzene ring Plant disease control (mixed compositions) Synergistic nematicidal/growth regulation Moderate (3 F atoms) Enhanced planarity from fused benzene; moderate lipophilicity
5-(Methylthio)thiophene-2-carboxylic acid -SCH₃ at C5; -COOH at C2 Synthetic reagent Not reported None Moderate solubility (thioether); sulfur-mediated redox interactions possible
5-Fluoro-1-benzothiophene-2-carboxylic acid -F at C5; fused benzene ring Research applications Not specified Low (1 F atom) Single fluorine modulates electronic effects; improved pharmacokinetics
Chlorophenyl-substituted thiophene carboxylic acids -Cl, heterocycles at C3/C5; -COOH Anticancer/antibacterial agents Higher activity than doxorubicin (IC₅₀ data) None (Cl substituents) Bulky substituents enhance target binding; chlorine’s electron-withdrawing effects

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Pentafluoroethyl vs.
  • Thiophene vs. Benzothiophene : Benzothiophene derivatives (e.g., 5-fluoro-1-benzothiophene-2-carboxylic acid) exhibit increased planarity and molecular weight, which may improve binding to hydrophobic enzyme pockets but reduce solubility .
Physicochemical Properties
  • Solubility : The pentafluoroethyl group’s high lipophilicity likely reduces aqueous solubility compared to methylthio or chlorophenyl analogs. However, the ionizable carboxylic acid group may improve solubility under basic conditions .
  • Metabolic Stability: Fluorinated compounds generally resist oxidative degradation. The pentafluoroethyl group’s stability may extend the compound’s half-life in biological systems compared to non-fluorinated analogs .

Biological Activity

5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid is a fluorinated thiophene derivative that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound's molecular formula is C7H3F5OSC_7H_3F_5OS, characterized by the presence of a pentafluoroethyl group attached to the thiophene ring. This structure enhances its lipophilicity and stability, which are critical for biological interactions.

While specific targets for 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid are not well-documented, similar thiophene derivatives have demonstrated various biological activities:

  • Antimicrobial Activity : Thiophene derivatives are known for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi.
  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can inhibit inflammatory pathways, potentially through modulation of transcription factors like NF-kB and AP-1 .
  • Anticancer Properties : Research indicates that certain thiophene compounds may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .

Biological Activity Data

The following table summarizes the biological activities reported for thiophene derivatives related to 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid:

Activity TypeRelated CompoundsObserved EffectsReferences
Antimicrobial5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehydeInhibition of bacterial growth in vitro
Anti-inflammatoryVarious thiophene derivativesReduced cytokine production in animal models
AnticancerThiophene-based compoundsInduction of apoptosis in cancer cell lines

Case Studies

  • In Vitro Studies : A study examining the anti-inflammatory effects of thiophene derivatives found that these compounds could significantly decrease the expression of pro-inflammatory cytokines in macrophages. The results indicated a potential therapeutic application for inflammatory diseases .
  • Cancer Research : Another investigation explored the anticancer properties of a related thiophene compound. The study demonstrated that the compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through activation of caspase pathways .
  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of various thiophene derivatives against common pathogens. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves introducing the pentafluoroethyl group to the thiophene core via nucleophilic substitution or cross-coupling reactions. Key steps include:

  • Fluorinated Substituent Introduction: Use perfluoroalkyl iodides or bromides as electrophiles under palladium-catalyzed conditions (e.g., Kumada or Suzuki coupling) .
  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates (e.g., methyl esters) using K₂CO₃ or NaOH in polar aprotic solvents like DMF .
  • Optimization: Reaction temperature (60–100°C), solvent choice (DMF, THF), and catalyst loading (e.g., Pd(PPh₃)₄) significantly affect yield. Purification via recrystallization (ethanol/water) or column chromatography ensures >95% purity .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Quantitative NMR (qNMR): Validate purity by integrating proton signals from the thiophene ring (δ 7.2–7.8 ppm) and pentafluoroethyl group (δ 3.5–4.5 ppm for adjacent protons) .
  • HPLC-MS: Use C18 columns with a mobile phase (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M-H]⁻ at m/z ~312) and detect impurities .
  • Elemental Analysis: Verify C, H, F, and S content to confirm stoichiometry .

Basic: What safety protocols are critical for handling this fluorinated thiophene derivative?

Methodological Answer:

  • PFAS Regulations: The pentafluoroethyl group classifies this compound as a perfluoroalkyl substance (PFAS). Follow EU Regulation (EC) No 1907/2006 for storage, disposal, and worker protection .
  • Lab Practices: Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. Monitor air quality for volatile fluorinated byproducts .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Fragment-Augmented Generative Models: Train deep learning models on structural fragments (e.g., thiophene cores, fluorinated substituents) to predict binding affinity to targets like Nurr1 or Sigma 1 receptors .
  • Docking Studies: Use AutoDock Vina to simulate interactions with active sites (e.g., bacterial DNA gyrase for antibacterial activity). Prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP < 3 for solubility) and toxicity risks (e.g., PAINS filters) .

Advanced: What experimental approaches resolve contradictions in biological activity data for derivatives?

Methodological Answer:

  • Systematic SAR Studies: Vary substituents (e.g., halogens, aryl groups) at the 5-position of the thiophene ring. Compare IC₅₀ values in in vitro assays (e.g., MTT for cytotoxicity) .
  • Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects. For example, unexpected antibacterial activity in anticancer derivatives may arise from membrane disruption .
  • Control Experiments: Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate substituent-specific effects .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency. Pd(OAc)₂ with Xantphos ligand improves pentafluoroethyl group incorporation .
  • Solvent Optimization: Replace DMF with DMA (dimethylacetamide) for higher boiling points and reduced side reactions .
  • Flow Chemistry: Scale up using continuous-flow reactors to maintain precise temperature control (80°C) and reduce batch variability .

Advanced: What strategies mitigate environmental persistence of fluorinated byproducts?

Methodological Answer:

  • Green Chemistry: Replace perfluoroalkyl iodides with less persistent fluorinated building blocks (e.g., trifluoromethyltrimethylsilane) .
  • Degradation Studies: Use advanced oxidation processes (e.g., UV/H₂O₂) to break C-F bonds in waste streams. Monitor via LC-MS for perfluorooctanoic acid (PFOA) formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.